BenchChemオンラインストアへようこそ!

methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate (CAS 1336890-32-4) is a heterocyclic small-molecule scaffold featuring a benzimidazole core with a 2-difluoromethyl substituent and a methyl ester at the 4-position. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the difluoromethyl group enhances lipophilicity (XLogP3 = and metabolic stability compared to non-fluorinated or methyl-substituted analogs.

Molecular Formula C10H8F2N2O2
Molecular Weight 226.183
CAS No. 1336890-32-4
Cat. No. B2746185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
CAS1336890-32-4
Molecular FormulaC10H8F2N2O2
Molecular Weight226.183
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)F
InChIInChI=1S/C10H8F2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(13-6)8(11)12/h2-4,8H,1H3,(H,13,14)
InChIKeyOSSQSNRYTWUFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate (CAS 1336890-32-4): A Strategic Fluorinated Benzimidazole Building Block


Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate (CAS 1336890-32-4) is a heterocyclic small-molecule scaffold featuring a benzimidazole core with a 2-difluoromethyl substituent and a methyl ester at the 4-position [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the difluoromethyl group enhances lipophilicity (XLogP3 = 2) and metabolic stability compared to non-fluorinated or methyl-substituted analogs [2]. It serves as a key precursor for constructing more complex molecules, notably analogs of the pan-Class I PI3K inhibitor ZSTK474, where substitution at the benzimidazole 4-position critically modulates enzymatic potency [3].

Why Unsubstituted or Methyl-Substituted Benzimidazole-4-carboxylates Cannot Simply Replace Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate


Substituting methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate with a non-fluorinated analog (e.g., CAS 37619-25-3) or a 2-methyl analog (e.g., CAS 208772-14-9) fundamentally alters key physicochemical and pharmacophoric properties critical for downstream biological activity. The difluoromethyl group is not merely a lipophilic substituent; it functions as a lipophilic hydrogen bond (H-bond) donor due to the polarized C-H bond in the CHF2 moiety, a feature absent in -CH3 or -H groups, which can critically influence target binding and selectivity [1]. Quantitatively, the replacement of -CHF2 with -CH3 on this scaffold results in a calculated LogP decrease of approximately 0.63 units (2.29 vs. 1.66), significantly impacting membrane permeability and pharmacokinetic profiles . Furthermore, the 4-carboxylate regiochemistry is distinct from the 7-substituted isomer, a crucial procurement consideration for researchers developing PI3K inhibitors or other benzimidazole-based therapeutics where the position of the ester directly dictates the vector of subsequent derivatization [2].

Quantitative Differentiators for Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate Against Closest Analogs


LogP Enhancement: Direct Physicochemical Comparison of 2-Substituent Effects

The target compound exhibits a calculated LogP of 2.287, significantly higher than its 2-unsubstituted and 2-methyl analogs, confirming the lipophilicity-enhancing effect of the difluoromethyl group in this specific benzimidazole-4-carboxylate scaffold . This quantitative difference exceeds the typical ΔlogP (logP(XCF2H) - logP(XCH3)) range of -0.1 to +0.4 reported for simpler aryl systems, suggesting a scaffold-specific synergistic effect [1].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Donor Capacity: A Unique Pharmacophoric Feature Absent in Methyl Analogs

The difluoromethyl group on the target compound provides a hydrogen bond donor (HBD) capability through its polarized C-H bond, quantified by an Abraham's solute H-bond acidity parameter (A) that is significantly greater than zero, while the -CH3 group on the 2-methyl analog has negligible HBD acidity [1]. This makes CHF2 a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, enabling unique interactions in hydrophobic binding pockets that are not possible with simple alkyl substituents [2].

Hydrogen Bond Donor Molecular Recognition Bioisostere

Regiochemical Precision: 4-Carboxylate vs. 7-Carboxylate Isomerism and Its Critical Impact for PI3K Inhibitor Synthesis

Vendor listings for CAS 1336890-32-4 inconsistently assign the carboxylate position as either the 4- or 7-isomer of the benzimidazole ring [1]. This is a critical procurement concern: the SAR study by Rewcastle et al. (2011) on the ZSTK474 scaffold demonstrates that substitution at the 4-position (equivalent to the 5-position of the benzimidazole in the IUPAC numbering used by PubChem for this compound) has significant effects on PI3K inhibitory potency, with certain 4-substituted analogs showing >1000-fold differences in activity compared to corresponding aza-analogs [2]. The procurement of the correct isomer is therefore not interchangeable, as the position of the ester group dictates the vector of subsequent derivatization and the final biological outcome.

Regiochemistry Positional Isomer PI3K Inhibitor ZSTK474

Synthetic Tractability and Multigram Accessibility via Direct Difluoromethylation Methodology

While direct synthetic procedures for the target compound are not published in isolation, the general methodology for C-difluoromethylation of benzimidazoles has been established by Levterov et al. (2011), who demonstrated that 1-(difluoromethyl)benzimidazoles can be prepared in 60–95% yields on a hundred-gram scale using a chlorodifluoromethane/alkali system . The target compound, bearing an ester at the 4-position, is compatible with such functional group-tolerant difluoromethylation conditions, suggesting reliable synthetic access for procurement in research quantities . This contrasts with more complex 2-trifluoromethyl analogs, where synthesis often requires harsher conditions and specialized reagents.

Synthetic Methodology Difluoromethylation Scalability

Purity Benchmarking: Minimum 95% Purity Specification Across Reputable Suppliers

The target compound is commercially available from multiple reputable suppliers (CymitQuimica/Biosynth, Leyan) with a minimum purity specification of 95% . This purity level is standard for research-grade benzimidazole building blocks and is comparable to or better than the specifications for the 2-methyl analog (typically 95% as well) . However, the presence of residual starting materials or regioisomeric impurities (4- vs. 7-carboxylate) should be independently verified by the end user via HPLC or NMR, as the similarity in physical properties between these isomers poses a unique quality risk for this specific compound.

Purity Specification Quality Control Chemical Procurement

Validated Application Scenarios for Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate


Medicinal Chemistry: Synthesis of Novel PI3K Class I Inhibitors via 4-Position Derivatization

The 4-carboxylate methyl ester serves as a direct precursor for amide bond formation or hydrolysis to the carboxylic acid, enabling the synthesis of ZSTK474 analogs. The Rewcastle et al. (2011) SAR study demonstrated that substitution at the benzimidazole 4-position modulates PI3Kα/β/δ inhibitory potency, with specific 4-amino and 4-methoxy analogs achieving >1000-fold potency enhancements [1]. The difluoromethyl group at position 2 is retained in the bioactive conformation, contributing to the metabolic stability observed in in vivo glioblastoma models (U87MG xenograft, 50 mg/kg, 81% tumor growth inhibition) [1]. The correct 4-isomer is therefore essential for this application.

Agrochemical Discovery: Development of Fluorinated Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Candidates

Difluoromethyl-benzimidazole scaffolds are structurally related to established SDHI fungicides. The difluoromethyl group's ability to moderately tune metabolic stability and bioavailability in pesticide molecules, as reviewed by Jeschke (2024), makes this scaffold a strategic building block for designing novel agrochemicals [2]. The methyl ester at the 4-position provides a convenient handle for further diversification into carboxamide fungicide candidates, and the CHF2 group's behavior as a lipophilic hydrogen bond donor can enhance target binding in the ubiquinone-binding pocket of complex II [2].

Chemical Biology Probe Development: Metabolic Stability-Tuned Benz imidazole-Based Kinase Inhibitors

The fluorinated benzimidazole core is recognized as a privileged scaffold for kinase inhibitor design due to its metabolic stability profile comparable to marketed drugs [3]. The target compound's enhanced lipophilicity (LogP 2.29) relative to non-fluorinated analogs (LogP 1.3) positions it for the development of cell-permeable chemical probes where passive membrane permeability is a critical requirement. The 4-carboxylate ester allows straightforward installation of linker moieties for proteolysis-targeting chimera (PROTAC) or affinity chromatography applications [3].

Methodological Research: Substrate for C-H Activation and Late-Stage Functionalization Studies

The benzimidazole 4-carboxylate scaffold is a valuable model substrate for developing regioselective C-H functionalization methodologies. The presence of both an electron-withdrawing ester group and the difluoromethyl substituent creates electronic differentiation across the benzimidazole ring, enabling studies of positional selectivity in palladium-catalyzed cross-coupling reactions. The compound's commercial availability at 95% purity from multiple suppliers makes it a practical substrate for academic methodology development without requiring in-house multistep synthesis.

Quote Request

Request a Quote for methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.